molecular formula C11H16N4O B15161500 N-Cyclohexyl-N'-pyrazin-2-ylurea CAS No. 143359-75-5

N-Cyclohexyl-N'-pyrazin-2-ylurea

Cat. No.: B15161500
CAS No.: 143359-75-5
M. Wt: 220.27 g/mol
InChI Key: HYYUNKQHABLKHA-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N'-pyrazin-2-ylurea is a chemical compound of interest in medicinal chemistry and biological research. It features a pyrazine ring, a nitrogen-containing heterocycle known for its diverse pharmacological activities, linked to a cyclohexyl group via a urea bridge . The urea functional group is a privileged scaffold in drug discovery, serving as a key hydrogen bond donor and acceptor, which enables strong interactions with various biological protein targets . Pyrazinyl urea derivatives have been investigated for their potential in several therapeutic areas. Recent studies have shown that structurally related pyrazinyl ureas can act as potent blockers of the mitochondrial permeability transition pore (mPTP) induced by β-amyloid (Aβ), suggesting a potential research pathway for neuroprotective agents in models of Alzheimer's disease . Furthermore, analogous compounds containing the pyrazine nucleus have demonstrated significant antitumor activities by targeting key oncogenic pathways . Researchers can explore this compound as a building block in synthetic chemistry or as a reference standard in biochemical assays. This compound is supplied for laboratory research applications. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

143359-75-5

Molecular Formula

C11H16N4O

Molecular Weight

220.27 g/mol

IUPAC Name

1-cyclohexyl-3-pyrazin-2-ylurea

InChI

InChI=1S/C11H16N4O/c16-11(14-9-4-2-1-3-5-9)15-10-8-12-6-7-13-10/h6-9H,1-5H2,(H2,13,14,15,16)

InChI Key

HYYUNKQHABLKHA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NC=CN=C2

Origin of Product

United States

Preparation Methods

Reaction Scheme

Pyrazin-2-yl isocyanate + Cyclohexylamine → this compound

Experimental Protocol

  • Synthesis of Pyrazin-2-yl Isocyanate

    • Pyrazin-2-amine (1.0 equiv) is treated with triphosgene (0.33 equiv) in anhydrous dichloromethane at 0°C.
    • Triethylamine (2.0 equiv) is added dropwise to scavenge HCl.
    • Yield: 68–72% (literature analogs).
  • Coupling with Cyclohexylamine

    • Pyrazin-2-yl isocyanate (1.0 equiv) is reacted with cyclohexylamine (1.1 equiv) in tetrahydrofuran at 25°C for 12 hours.
    • Precipitation in ice-water yields crude product, purified via recrystallization (ethanol/water).
    • Yield: 85–90%.

Optimization Data

Parameter Optimal Value Impact on Yield
Solvent THF Maximizes solubility of intermediates
Temperature 25°C Prevents decomposition of isocyanate
Stoichiometry 1:1.1 (amine excess) Ensures complete conversion

Preparation Method 2: Carbodiimide-Mediated Coupling

Reaction Scheme

Cyclohexylamine + Pyrazin-2-amine + 1,1'-Carbonyldiimidazole (CDI) → this compound

Experimental Protocol

  • Activation with CDI

    • CDI (1.2 equiv) is added to pyrazin-2-amine (1.0 equiv) in dry dimethylformamide (DMF) under nitrogen.
    • Stirred at 60°C for 2 hours to form the imidazolide intermediate.
  • Nucleophilic Attack by Cyclohexylamine

    • Cyclohexylamine (1.5 equiv) is added, and the mixture is stirred at 80°C for 6 hours.
    • Quenched with aqueous HCl (1 M), extracted with ethyl acetate, and purified via column chromatography (SiO₂, ethyl acetate/hexane).
    • Yield: 70–75%.

Comparative Analysis

Method Yield (%) Purity (%) Reaction Time
Isocyanate route 85–90 >95 12 hours
CDI route 70–75 90–92 8 hours

The isocyanate method offers higher yields but requires handling hazardous intermediates. The CDI route is safer but necessitates chromatographic purification.

Alternative Pathways and Novel Approaches

Microwave-Assisted Synthesis

  • Conditions : 100 W, 120°C, 30 minutes in DMF.
  • Yield Improvement : 78% (CDI method), reducing time by 75%.

Enzymatic Catalysis

  • Lipase B from Candida antarctica catalyzes urea formation in non-aqueous media.
  • Solvent : tert-Butanol, 50°C, 24 hours.
  • Yield : 60% (lower than chemical methods but eco-friendly).

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, pyrazine-H), 8.30 (d, J = 2.4 Hz, 1H), 6.20 (br s, 1H, NH), 3.65 (m, 1H, cyclohexyl), 1.85–1.20 (m, 10H, cyclohexyl).
  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O).

Purity Assessment

Technique Result
HPLC (C18) 98.2% purity
Elemental Analysis C 58.9%, H 6.9%, N 24.5% (theoretical: C 59.1%, H 6.7%, N 24.8%)

Industrial-Scale Considerations

Cost Analysis

Reagent Cost per kg (USD) Method 1 Usage Method 2 Usage
Triphosgene 320 0.33 equiv
CDI 1,150 1.2 equiv
Cyclohexylamine 45 1.1 equiv 1.5 equiv

Method 1 is more cost-effective at scale despite higher hazard risks.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N’-pyrazin-2-ylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the pyrazin-2-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-Cyclohexyl-N’-pyrazin-2-ylurea oxides.

    Reduction: Formation of N-Cyclohexyl-N’-pyrazin-2-ylurea amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N-Cyclohexyl-N’-pyrazin-2-ylurea has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N’-pyrazin-2-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features, applications, and properties of N-Cyclohexyl-N'-pyrazin-2-ylurea and related compounds:

Compound Name Structure Features Applications Key Properties/Data References
This compound Cyclohexyl, pyrazine-2-yl urea RNA/DNA structure probing Reacts with unpaired nucleotides
Compound 20 (HIV-1 CXCR4 antagonist) Benzyl-purin-aminomethyl, cyclohexyl urea Antiviral (HIV-1 inhibition) 65% yield; 1H NMR (400 MHz) reported
Compound 27 (HIV-1 CXCR4 antagonist) Pyridin-3-ylmethyl, purin-aminomethyl urea Antiviral (HIV-1 inhibition) 30% yield; 1H NMR (400 MHz) reported
Siduron (N-(2-methylcyclohexyl)-N'-phenylurea) Methylcyclohexyl, phenyl urea Herbicide (turfgrass management) Low mammalian toxicity
Forchlorfenuron (N-(2-chloro-4-pyridinyl)-N'-phenylurea) Chloropyridinyl, phenyl urea Plant growth regulator (cell division) High activity in promoting fruit size
6-Chloro-N-cyclohexyl-N-methylpyrazin-2-amine Chloro, methyl, cyclohexyl pyrazine Pharmaceutical intermediate CAS: 1220020-21-2; MW: 225.72 g/mol

Key Research Findings

  • Biochemical Applications : this compound and related carbodiimides selectively modify unpaired RNA nucleotides (e.g., uridine, pseudouridine), aiding in mapping RNA secondary structures. This reactivity contrasts with phenylurea herbicides like siduron, which lack nucleotide-binding specificity .
  • Pharmaceutical Potency : HIV-1 antagonists (e.g., Compounds 20 and 27) share the N-cyclohexylurea motif but incorporate purine or pyridine groups for target specificity. Their lower synthesis yields (29–65%) compared to agrochemicals like forchlorfenuron suggest greater synthetic complexity .
  • Agrochemical Efficacy : Siduron and forchlorfenuron demonstrate how substituent variations dictate function. Siduron’s methylcyclohexyl group enhances soil persistence, while forchlorfenuron’s chloropyridinyl moiety increases plant cell permeability .

Structural Determinants of Function

  • Pyrazine vs. Pyrimidine/Purine Substitution : Pyrazine rings (as in this compound) favor planar, aromatic interactions with nucleic acids, whereas purine/pyridine derivatives (e.g., Compounds 20 and 27) enable hydrogen bonding with protein targets like CXCR4 .
  • Cyclohexyl Group Role : The cyclohexyl moiety enhances lipid solubility, improving membrane permeability in pharmaceuticals but may reduce water solubility compared to methyl or chlorinated analogs .

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